4-Bromo-5-methoxy-2-methylpyridine
Overview
Description
4-Bromo-5-methoxy-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of 4-Bromo-5-methoxy-2-methylpyridine involves several steps. The overall yield of the compound starting from 2-fluoro-4-methylpyridine is reported to be 29.4% . This synthesis strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The molecular formula of 4-Bromo-5-methoxy-2-methylpyridine is C7H8BrNO . Its molecular weight is 202.05 . The structure consists of a pyridine ring with bromo, methoxy, and methyl substituents at the 4th, 5th, and 2nd positions, respectively .Chemical Reactions Analysis
4-Bromo-5-methoxy-2-methylpyridine is used as a starting material in various chemical reactions. For instance, it is used in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .Physical And Chemical Properties Analysis
4-Bromo-5-methoxy-2-methylpyridine is a solid at 20 degrees Celsius .Scientific Research Applications
Organic Synthesis
4-Bromo-5-methoxy-2-methylpyridine: is a valuable building block in organic synthesis. It is often used as a precursor for various organic compounds due to its reactive bromo and methoxy groups. These groups can undergo further chemical transformations, such as Suzuki coupling reactions, which are pivotal in creating complex organic molecules .
Pharmaceutical Research
In pharmaceutical research, this compound serves as an intermediate in the synthesis of various drugs. Its structure is conducive to modifications that can lead to the development of new medicinal compounds, particularly in the realm of kinase inhibitors, which are crucial in the treatment of diseases like cancer and inflammatory disorders .
Agrochemical Development
The agrochemical industry utilizes 4-Bromo-5-methoxy-2-methylpyridine for the synthesis of pesticides and herbicides. Its chemical properties allow for the creation of compounds that can selectively target and control agricultural pests, contributing to crop protection and yield improvement .
Material Science
In material science, this compound finds applications in the synthesis of advanced materials. For instance, it can be used to create novel polymers or coatings with specific properties, such as increased resistance to environmental factors or enhanced electrical conductivity .
Analytical Chemistry
4-Bromo-5-methoxy-2-methylpyridine: is also employed in analytical chemistry as a standard or reagent. Its well-defined properties make it suitable for use in various analytical techniques, aiding in the accurate measurement and analysis of chemical substances .
Dye Industry
The dye industry benefits from the use of 4-Bromo-5-methoxy-2-methylpyridine as an intermediate in the production of complex dyes. The compound’s molecular structure allows for the attachment of various functional groups, leading to the creation of dyes with desired color properties and fastness .
Safety and Hazards
4-Bromo-5-methoxy-2-methylpyridine can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .
properties
IUPAC Name |
4-bromo-5-methoxy-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-6(8)7(10-2)4-9-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSNLOHKUBQSHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methoxy-2-methylpyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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